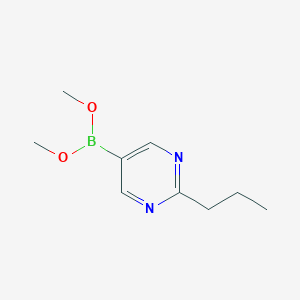
Dimethyl (2-propylpyrimidin-5-yl)boronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (2-propylpyrimidin-5-yl)boronate, also known as DPPB, is a boron-containing compound that has gained significant attention in the scientific community due to its potential applications in biological and medicinal research. This compound is a versatile building block that can be used in the synthesis of various boron-containing compounds, including boronic acids and esters.
Wirkmechanismus
The mechanism of action of Dimethyl (2-propylpyrimidin-5-yl)boronate and its derivatives is related to their ability to bind to specific proteins or enzymes in the body. Boronic acids and esters, which can be easily synthesized from Dimethyl (2-propylpyrimidin-5-yl)boronate, have been shown to inhibit the activity of certain enzymes, such as proteases and kinases, by forming covalent bonds with their active sites.
Biochemische Und Physiologische Effekte
Dimethyl (2-propylpyrimidin-5-yl)boronate and its derivatives have been shown to have a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-viral activities. Boronic acids and esters, which can be easily synthesized from Dimethyl (2-propylpyrimidin-5-yl)boronate, have been shown to inhibit the activity of certain enzymes involved in cancer cell growth and metastasis, as well as inflammation and viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Dimethyl (2-propylpyrimidin-5-yl)boronate and its derivatives in lab experiments include their ease of synthesis, versatility, and ability to selectively target specific enzymes or proteins. However, the limitations of using Dimethyl (2-propylpyrimidin-5-yl)boronate and its derivatives include their potential toxicity and the need for careful optimization of reaction conditions to achieve high yields.
Zukünftige Richtungen
There are several future directions for research involving Dimethyl (2-propylpyrimidin-5-yl)boronate and its derivatives. One potential area of research is the development of new boronic acid and ester derivatives with increased selectivity and potency for specific enzymes or proteins. Another potential area of research is the application of Dimethyl (2-propylpyrimidin-5-yl)boronate and its derivatives in the development of new anti-cancer, anti-inflammatory, and anti-viral agents. Additionally, the use of Dimethyl (2-propylpyrimidin-5-yl)boronate and its derivatives in the synthesis of new materials, such as polymers and catalysts, is an area of ongoing research.
Synthesemethoden
The synthesis of Dimethyl (2-propylpyrimidin-5-yl)boronate involves the reaction of 2-propylpyrimidine with trimethyl borate in the presence of a base, such as sodium hydride or potassium tert-butoxide. The reaction proceeds through a boronate ester intermediate, which is subsequently methylated to yield Dimethyl (2-propylpyrimidin-5-yl)boronate.
Wissenschaftliche Forschungsanwendungen
Dimethyl (2-propylpyrimidin-5-yl)boronate has been extensively used in scientific research as a boron-containing building block for the synthesis of various boron-containing compounds. Boronic acids and esters, which can be easily synthesized from Dimethyl (2-propylpyrimidin-5-yl)boronate, have been shown to have a wide range of biological and medicinal applications, including as enzyme inhibitors, anti-cancer agents, and anti-inflammatory agents.
Eigenschaften
CAS-Nummer |
106832-86-4 |
|---|---|
Produktname |
Dimethyl (2-propylpyrimidin-5-yl)boronate |
Molekularformel |
C9H15BN2O2 |
Molekulargewicht |
194.04 g/mol |
IUPAC-Name |
dimethoxy-(2-propylpyrimidin-5-yl)borane |
InChI |
InChI=1S/C9H15BN2O2/c1-4-5-9-11-6-8(7-12-9)10(13-2)14-3/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
ZVKAQHRKGLXCGI-UHFFFAOYSA-N |
SMILES |
B(C1=CN=C(N=C1)CCC)(OC)OC |
Kanonische SMILES |
B(C1=CN=C(N=C1)CCC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



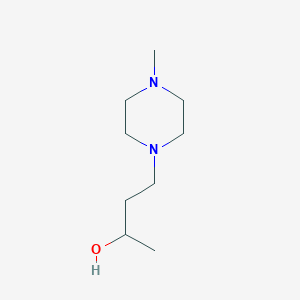

![4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid](/img/structure/B34434.png)

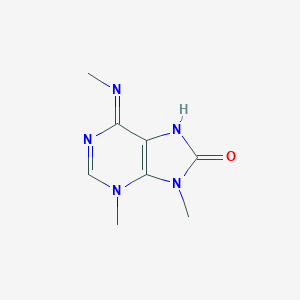


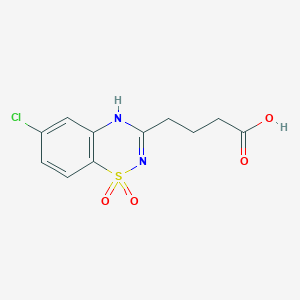
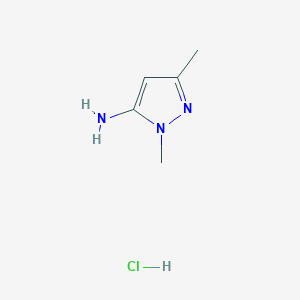
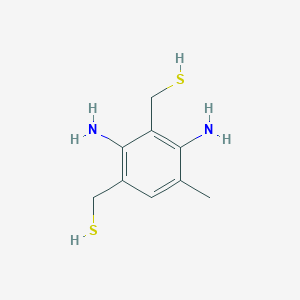
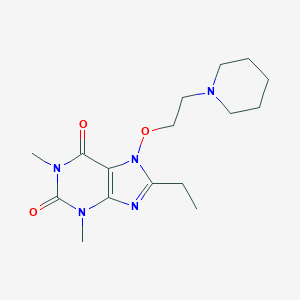
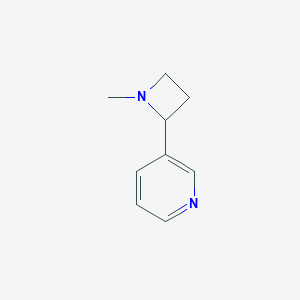
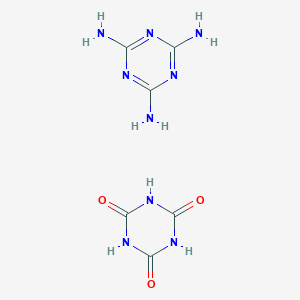
![8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride](/img/structure/B34455.png)